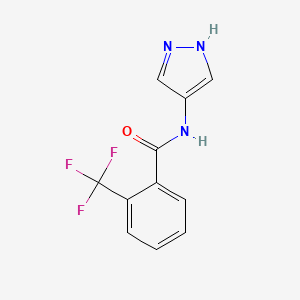
Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a chlorophenyl group and a hydroxyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-chlorobenzaldehyde.
Aldol Condensation: The initial step involves an aldol condensation reaction between cyclohexanone and 2-chlorobenzaldehyde to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then subjected to catalytic hydrogenation to reduce the double bond and form the desired cyclohexanol derivative.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-chlorophenyl)cyclohexanone.
Reduction: Formation of 2-(2-chlorophenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorophenyl group play key roles in its reactivity and interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol: Similar structure with a bromine atom instead of chlorine.
(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol: Similar structure with a fluorine atom instead of chlorine.
(1R,2S)-2-(2-methylphenyl)cyclohexan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXADWCNDSYNYQT-CMPLNLGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2779456.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)



![(E)-2-cyano-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]-3-[1-(4-nitrophenyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2779464.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)
![3-acetyl-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2779468.png)
![1H-Isoindole-4-carboxylic acid, 2-[(4-fluorophenyl)methyl]-2,3-dihydro-3-oxo-](/img/structure/B2779470.png)
